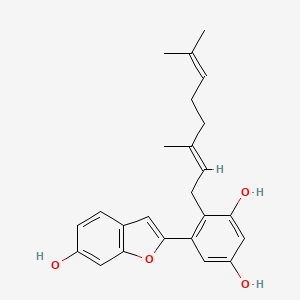

Albafuran A

Description

Structure

3D Structure

Properties

CAS No. |

84323-14-8 |

|---|---|

Molecular Formula |

C24H26O4 |

Molecular Weight |

378.5 g/mol |

IUPAC Name |

4-[(2E)-3,7-dimethylocta-2,6-dienyl]-5-(6-hydroxy-1-benzofuran-2-yl)benzene-1,3-diol |

InChI |

InChI=1S/C24H26O4/c1-15(2)5-4-6-16(3)7-10-20-21(12-19(26)13-22(20)27)24-11-17-8-9-18(25)14-23(17)28-24/h5,7-9,11-14,25-27H,4,6,10H2,1-3H3/b16-7+ |

InChI Key |

KGOOVUKZICPAIZ-FRKPEAEDSA-N |

SMILES |

CC(=CCCC(=CCC1=C(C=C(C=C1O)O)C2=CC3=C(O2)C=C(C=C3)O)C)C |

Isomeric SMILES |

CC(=CCC/C(=C/CC1=C(C=C(C=C1O)O)C2=CC3=C(O2)C=C(C=C3)O)/C)C |

Canonical SMILES |

CC(=CCCC(=CCC1=C(C=C(C=C1O)O)C2=CC3=C(O2)C=C(C=C3)O)C)C |

melting_point |

150 - 150.5 °C |

Other CAS No. |

84323-14-8 |

physical_description |

Solid |

Origin of Product |

United States |

Foundational & Exploratory

Albafuran A: A Comprehensive Technical Guide on its Discovery, Natural Source, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Albafuran A, a naturally occurring 2-arylbenzofuran with noteworthy biological activities. This document details its discovery, natural source, experimental protocols for its isolation and characterization, and quantitative data on its cytotoxic effects.

Discovery and Natural Source

This compound was first discovered and isolated from the root bark of the white mulberry tree, Morus alba L.[1][2]. This plant has a long history in traditional medicine, and its root bark, in particular, is known to be a rich source of various polyphenolic compounds, including prenylated flavonoids and 2-arylbenzofurans[1]. This compound belongs to the latter class of compounds and has been the subject of phytochemical and biological investigations due to its potential therapeutic properties.

Experimental Protocols

The isolation and characterization of this compound involve a series of detailed experimental procedures, from extraction to spectroscopic analysis. The following protocols are based on established methodologies for the purification of 2-arylbenzofurans from Morus alba.

Extraction and Isolation

The general workflow for the isolation of this compound from Morus alba root bark is depicted in the following diagram.

Figure 1: Experimental Workflow for the Isolation of this compound

A detailed protocol for the isolation of this compound is as follows:

-

Extraction: The air-dried and powdered root bark of Morus alba is extracted with 75% ethanol at room temperature. The extraction is typically repeated multiple times to ensure a comprehensive extraction of the secondary metabolites.

-

Concentration: The resulting ethanol extracts are combined and concentrated under reduced pressure to yield a crude extract.

-

Solvent Partitioning: The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, methylene chloride, ethyl acetate, and n-butanol. This compound is typically found in the ethyl acetate fraction.

-

Column Chromatography: The ethyl acetate fraction is subjected to column chromatography on silica gel, eluting with a gradient of chloroform and methanol. Fractions are collected and monitored by thin-layer chromatography (TLC).

-

Purification: Fractions containing this compound are combined and further purified using techniques such as Sephadex LH-20 column chromatography and/or reversed-phase high-performance liquid chromatography (RP-HPLC) to yield the pure compound.

Structure Elucidation

The structure of this compound is elucidated using a combination of spectroscopic methods:

-

Mass Spectrometry: High-resolution electrospray ionization mass spectrometry (HRESIMS) is used to determine the accurate mass and molecular formula of the compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are conducted to determine the connectivity of protons and carbons, leading to the complete structural assignment of this compound.

Quantitative Data

Chemical and Physical Properties

| Property | Value |

| Molecular Formula | C₂₄H₂₆O₄ |

| Molecular Weight | 378.5 g/mol |

| Class | 2-Arylbenzofuran |

Spectroscopic Data

The following table summarizes the key spectroscopic data for this compound.

| Data Type | Description |

| HRESIMS | The molecular formula of this compound has been established as C₂₄H₂₆O₄ based on HRESIMS data. |

| ¹H NMR | The ¹H NMR spectrum of this compound shows characteristic signals for aromatic protons, a furan ring proton, and a geranyl side chain. |

| ¹³C NMR | The ¹³C NMR spectrum displays 24 carbon signals, consistent with the molecular formula, including signals for the benzofuran core and the geranyl moiety. |

Note: The detailed ¹H and ¹³C NMR chemical shifts and coupling constants are reported in the literature[1].

Biological Activity

This compound has demonstrated cytotoxic activity against human cancer cell lines. The following table summarizes the reported IC₅₀ value.

| Cell Line | Cancer Type | IC₅₀ (µM) | Reference |

| HGC27 | Human Gastric Cancer | 33.76 ± 2.64 | [1] |

Potential Mechanism of Action: Induction of Apoptosis

While the specific signaling pathway for this compound has not been fully elucidated, other cytotoxic 2-arylbenzofurans isolated from Morus alba have been shown to induce apoptosis[1]. A plausible mechanism of action for this compound is the induction of the intrinsic apoptosis pathway, as depicted in the following diagram. This pathway is a common mechanism for cytotoxic compounds and involves the regulation of pro-apoptotic and anti-apoptotic proteins.

Figure 2: Plausible Apoptotic Signaling Pathway for this compound

This proposed pathway suggests that this compound may induce cellular stress, leading to an upregulation of pro-apoptotic proteins like Bax and a downregulation of anti-apoptotic proteins like Bcl-2. This shift in the Bax/Bcl-2 ratio would increase the permeability of the mitochondrial membrane, causing the release of cytochrome c. The released cytochrome c then triggers the formation of the apoptosome, which in turn activates caspase-9 and the executioner caspase-3, ultimately leading to programmed cell death. Further research is needed to confirm the specific molecular targets and signaling cascades affected by this compound.

References

In-Depth Technical Guide to the Isolation of Albafuran A from Morus alba

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a comprehensive technical overview of the isolation of Albafuran A, a 2-arylbenzofuran, from the root bark of Morus alba (white mulberry). This document details the experimental protocols, summarizes quantitative data, and visualizes the isolation workflow and a putative signaling pathway, offering a valuable resource for researchers in natural product chemistry, pharmacology, and drug discovery.

Introduction

Morus alba has a long history in traditional medicine, and its root bark is a rich source of various bioactive secondary metabolites, including a diverse array of polyphenolic compounds such as flavonoids and 2-arylbenzofurans. This compound, a member of the 2-arylbenzofuran class of compounds, has garnered interest for its potential biological activities. This guide focuses on the systematic approach to its extraction, isolation, and characterization.

Experimental Protocols

The isolation of this compound from Morus alba root bark involves a multi-step process encompassing extraction, fractionation, and chromatographic purification. The following protocol is a composite methodology based on established procedures for the isolation of 2-arylbenzofurans from this plant source.[1][2][3]

Plant Material and Extraction

-

Plant Material Preparation: Dried root bark of Morus alba is pulverized into a coarse powder to increase the surface area for efficient solvent extraction.

-

Solvent Extraction: The powdered root bark (approximately 10 kg) is extracted with 75% ethanol (EtOH) at room temperature. This process is typically repeated three times to ensure exhaustive extraction of the target compounds.

-

Concentration: The resulting ethanol extracts are combined and concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

Fractionation of the Crude Extract

The crude ethanol extract is then subjected to liquid-liquid partitioning to separate compounds based on their polarity.

-

Suspension: The crude extract is suspended in water.

-

Solvent Partitioning: The aqueous suspension is successively partitioned with solvents of increasing polarity, typically:

-

Petroleum Ether (PE)

-

Ethyl Acetate (EtOAc)

-

n-Butanol (n-BuOH)

-

-

Fraction Collection: Each solvent fraction is collected and concentrated to dryness. The this compound is expected to be enriched in the ethyl acetate fraction.

Chromatographic Isolation and Purification

The ethyl acetate fraction, being rich in 2-arylbenzofurans, is further purified using a series of chromatographic techniques.

-

Silica Gel Column Chromatography:

-

The EtOAc fraction is subjected to silica gel column chromatography.

-

A gradient elution system is employed, starting with a non-polar solvent and gradually increasing the polarity. A common solvent system is a gradient of chloroform (CHCl₃) and methanol (MeOH).[1]

-

Fractions are collected and monitored by Thin Layer Chromatography (TLC). Fractions with similar TLC profiles are combined.

-

-

Octadecylsilyl (ODS) Column Chromatography:

-

The fraction containing this compound is further purified on an ODS column.

-

A gradient of methanol and water is typically used as the mobile phase.

-

-

Sephadex LH-20 Column Chromatography:

-

Final purification is often achieved using a Sephadex LH-20 column with methanol as the eluent to remove any remaining impurities.

-

Structure Elucidation

The structure of the isolated this compound is confirmed using modern spectroscopic techniques:

-

Mass Spectrometry (MS): To determine the molecular weight and elemental composition.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are conducted to elucidate the detailed chemical structure.

Data Presentation

While specific quantitative yield data for this compound from the primary literature is limited, the following table provides representative yields for similar 2-arylbenzofurans isolated from Morus alba to provide a comparative context.

| Compound | Plant Part | Extraction Method | Yield (mg/g of Dry Weight) | Reference |

| Moracin M | Hairy Root Cultures | Elicitation with CD + MgCl₂ + H₂O₂ | 7.82 ± 1.26 | [4] |

| Moracin C | Hairy Root Cultures | Elicitation with CD + MgCl₂ + H₂O₂ | 1.82 ± 0.65 | [4] |

Mandatory Visualization

Experimental Workflow

The following diagram illustrates the key steps in the isolation of this compound from Morus alba root bark.

Caption: Workflow for this compound Isolation.

Putative Signaling Pathway

Compounds isolated from Morus alba root bark, including 2-arylbenzofurans, have demonstrated anti-inflammatory properties, notably the inhibition of nitric oxide (NO) and IL-6 production.[5] This suggests a potential role in modulating inflammatory signaling pathways. The diagram below illustrates a putative mechanism of action for this compound in inhibiting the inflammatory response.

Caption: Putative Anti-inflammatory Pathway.

Conclusion

This technical guide outlines a robust methodology for the isolation of this compound from the root bark of Morus alba. The detailed protocols for extraction, fractionation, and purification, combined with the visualization of the experimental workflow, provide a clear and actionable framework for researchers. While specific quantitative yield data for this compound remains to be extensively documented, the provided information on related compounds offers valuable benchmarks. The putative anti-inflammatory signaling pathway highlights a potential area for further pharmacological investigation of this compound, positioning it as a compound of interest for the development of novel therapeutic agents. This guide serves as a foundational resource to stimulate and support future research into the chemical and biological properties of this compound.

References

- 1. Isoprenylated Flavonoids and 2-Arylbenzofurans from the Root Bark of Morus alba L. and Their Cytotoxic Activity against HGC27 Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Isoprenylated Flavonoids and 2-Arylbenzofurans from the Root Bark of Morus alba L. and Their Cytotoxic Activity against HGC27 Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Elicitation of Stilbenes and Benzofuran Derivatives in Hairy Root Cultures of White Mulberry (Morus alba) [mdpi.com]

- 5. caccl-sdccd.alma.exlibrisgroup.com [caccl-sdccd.alma.exlibrisgroup.com]

The Biosynthetic Pathway of 2-Arylbenzofurans: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Arylbenzofurans are a class of naturally occurring phenolic compounds that have garnered significant interest within the scientific community due to their diverse and potent biological activities, including antimicrobial, anti-inflammatory, and cytotoxic effects. Found in various plant families, notably Moraceae (e.g., Morus species, the mulberries), these compounds are structurally related to stilbenoids. Understanding their biosynthetic pathway is crucial for the metabolic engineering of plants and microorganisms to enhance the production of these valuable secondary metabolites for pharmaceutical and nutraceutical applications. This technical guide provides a comprehensive overview of the current understanding of the 2-arylbenzofuran biosynthetic pathway, including key enzymatic steps, intermediates, and relevant quantitative data. Detailed experimental protocols for the study of this pathway are also provided.

The Core Biosynthetic Pathway

The biosynthesis of 2-arylbenzofurans originates from the general phenylpropanoid pathway, a central route in plant secondary metabolism. The pathway can be conceptually divided into two major stages: the formation of a stilbene backbone and the subsequent oxidative cyclization to yield the characteristic benzofuran ring system.

Formation of the Stilbene Backbone

The initial steps of the pathway involve the conversion of the aromatic amino acid L-phenylalanine to p-coumaroyl-CoA through the action of three key enzymes:

-

Phenylalanine Ammonia-Lyase (PAL): Catalyzes the deamination of L-phenylalanine to cinnamic acid.

-

Cinnamate-4-Hydroxylase (C4H): A cytochrome P450 monooxygenase that hydroxylates cinnamic acid to p-coumaric acid.

-

4-Coumarate:CoA Ligase (4CL): Activates p-coumaric acid by ligating it to coenzyme A, forming p-coumaroyl-CoA.

The first committed step in the formation of the stilbene backbone is catalyzed by Stilbene Synthase (STS) , a type III polyketide synthase. STS catalyzes the condensation of one molecule of p-coumaroyl-CoA with three molecules of malonyl-CoA to produce the stilbene scaffold, most commonly resveratrol (3,5,4'-trihydroxystilbene).[1]

In some plant species, such as Morus alba, a key modification occurs upstream of the stilbene synthase reaction. A p-coumaroyl-CoA 2'-hydroxylase (C2'H) , a cytochrome P450 enzyme, hydroxylates p-coumaroyl-CoA to 2',4'-dihydroxycinnamoyl-CoA. This hydroxylated precursor is then utilized by stilbene synthase to produce oxyresveratrol, which serves as the direct stilbene precursor for many 2-arylbenzofurans found in mulberry.[2][3][4]

Oxidative Cyclization to the Benzofuran Ring

The final and defining step in the biosynthesis of 2-arylbenzofurans is the intramolecular oxidative cyclization of the stilbene intermediate. This reaction involves the formation of a C-O bond between the hydroxyl group on one aromatic ring and a carbon atom on the other, leading to the formation of the furan ring.

The specific enzyme(s) catalyzing this crucial step in plants have not yet been definitively identified. However, based on analogous reactions in secondary metabolism, several classes of oxidative enzymes are considered strong candidates:

-

Cytochrome P450 Monooxygenases (CYPs): These enzymes are well-known for their role in catalyzing a wide range of oxidative reactions in plant secondary metabolism, including intramolecular cyclizations.[5][6][7]

-

Laccases: These multi-copper oxidases are capable of catalyzing the oxidation of phenols and are involved in various oxidative coupling reactions.[8][9][10]

-

Peroxidases: Heme-containing enzymes that catalyze oxidation reactions using hydrogen peroxide as an electron acceptor.

Further research, including gene silencing and heterologous expression studies in 2-arylbenzofuran-producing plants, is required to unequivocally identify and characterize the enzyme(s) responsible for this key oxidative cyclization step.

Quantitative Data

The following tables summarize the available quantitative data related to the biosynthesis of 2-arylbenzofurans and their precursors.

Table 1: Yields of 2-Arylbenzofurans and Stilbene Precursors in Elicited Morus alba Hairy Root Cultures [11]

| Compound | Elicitor Treatment | Yield (mg/g Dry Weight) |

| Moracin C | CD + MgCl₂ + H₂O₂ | 1.82 ± 0.65 |

| Moracin M | CD + MgCl₂ + H₂O₂ | 7.82 ± 1.26 |

| Oxyresveratrol | CD + MgCl₂ + H₂O₂ | 6.27 ± 1.24 |

| Resveratrol | CD + MgCl₂ + H₂O₂ | 0.61 ± 0.16 |

CD: Cyclodextrin

Table 2: Kinetic Parameters of a Cytochrome P450 BM3 Variant for Resveratrol Hydroxylation [12]

| Substrate | Enzyme | KM (µM) | kcat (min-1) | kcat/KM (min-1mM-1) |

| Resveratrol | CYPBM3 F87A | 55.7 ± 16.7 | 21.7 ± 0.6 | 389 |

Note: This reaction represents the hydroxylation of resveratrol to piceatannol, not the cyclization to a 2-arylbenzofuran, but provides an example of enzymatic modification of the stilbene precursor.

Experimental Protocols

Protocol 1: Heterologous Expression and Purification of Stilbene Synthase

This protocol provides a general framework for the heterologous expression of a plant stilbene synthase in Escherichia coli and its subsequent purification.

1. Gene Cloning and Vector Construction:

- Isolate total RNA from the plant tissue of interest (e.g., Morus alba leaves).

- Synthesize cDNA using reverse transcriptase.

- Amplify the full-length coding sequence of the target stilbene synthase gene using gene-specific primers.

- Clone the amplified STS gene into a suitable bacterial expression vector (e.g., pET vector with an N-terminal His-tag).

- Verify the construct by DNA sequencing.

2. Protein Expression:

- Transform the expression vector into a suitable E. coli expression strain (e.g., BL21(DE3)).

- Grow the transformed cells in LB medium containing the appropriate antibiotic at 37°C to an OD₆₀₀ of 0.6-0.8.

- Induce protein expression by adding IPTG (isopropyl β-D-1-thiogalactopyranoside) to a final concentration of 0.1-1 mM.

- Continue to grow the culture at a lower temperature (e.g., 18-25°C) for 16-24 hours to enhance soluble protein expression.

3. Cell Lysis and Protein Purification:

- Harvest the cells by centrifugation.

- Resuspend the cell pellet in lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF).

- Lyse the cells by sonication on ice.

- Clarify the lysate by centrifugation.

- Apply the supernatant to a Ni-NTA affinity chromatography column pre-equilibrated with lysis buffer.

- Wash the column with wash buffer (lysis buffer containing 20-40 mM imidazole).

- Elute the His-tagged stilbene synthase with elution buffer (lysis buffer containing 250-500 mM imidazole).

- Analyze the purified protein by SDS-PAGE.

- If necessary, perform further purification steps such as size-exclusion chromatography.

Protocol 2: Enzymatic Assay for Stilbene Synthase Activity

This assay measures the activity of stilbene synthase by quantifying the formation of the stilbene product (e.g., resveratrol) using HPLC.

1. Reaction Mixture:

- Prepare a reaction mixture containing:

- 100 mM potassium phosphate buffer (pH 7.5)

- 100 µM p-coumaroyl-CoA

- 200 µM malonyl-CoA

- 1-5 µg of purified stilbene synthase

- The final reaction volume is typically 100-200 µL.

2. Reaction Incubation:

- Initiate the reaction by adding the enzyme to the reaction mixture.

- Incubate the reaction at 30°C for 30-60 minutes.

- Stop the reaction by adding an equal volume of ethyl acetate and vortexing.

3. Product Extraction:

- Centrifuge the mixture to separate the phases.

- Transfer the upper ethyl acetate phase containing the stilbene product to a new tube.

- Repeat the extraction of the aqueous phase with ethyl acetate.

- Combine the ethyl acetate fractions and evaporate to dryness under a stream of nitrogen.

4. HPLC Analysis:

- Resuspend the dried extract in a suitable solvent (e.g., methanol).

- Inject an aliquot into an HPLC system equipped with a C18 column.

- Use a gradient of water (with 0.1% formic acid) and acetonitrile (with 0.1% formic acid) for separation.

- Detect the stilbene product by UV absorbance at an appropriate wavelength (e.g., 306 nm for resveratrol).

- Quantify the product by comparing the peak area to a standard curve of the authentic compound.

Protocol 3: LC-MS/MS Analysis of 2-Arylbenzofurans and Stilbene Precursors

This protocol outlines a general method for the sensitive and specific quantification of 2-arylbenzofurans (e.g., moracins) and their stilbene precursors (e.g., resveratrol, oxyresveratrol) in plant extracts.

1. Sample Preparation:

- Grind plant tissue to a fine powder in liquid nitrogen.

- Extract the powdered tissue with a suitable solvent (e.g., 80% methanol) by sonication or shaking.

- Centrifuge the extract to pellet cell debris.

- Filter the supernatant through a 0.22 µm syringe filter.

2. LC-MS/MS Conditions:

- Liquid Chromatography (LC):

- Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

- Mobile Phase A: Water with 0.1% formic acid.

- Mobile Phase B: Acetonitrile with 0.1% formic acid.

- Gradient: A typical gradient would be to start with a low percentage of B, increase to a high percentage of B over several minutes to elute the compounds, and then return to the initial conditions for re-equilibration.

- Flow Rate: 0.2-0.4 mL/min.

- Column Temperature: 30-40°C.

- Mass Spectrometry (MS/MS):

- Ion Source: Electrospray ionization (ESI), typically in negative ion mode for phenolic compounds.

- Scan Mode: Multiple Reaction Monitoring (MRM).

- MRM Transitions: Determine the specific precursor ion ([M-H]⁻) and product ion transitions for each target analyte by infusing authentic standards. For example:

- Resveratrol: m/z 227 -> 185, 143

- Oxyresveratrol: m/z 243 -> 201, 119

- Moracin C: m/z 321 -> 253

- Optimize ion source parameters (e.g., capillary voltage, source temperature, gas flows) and collision energy for each MRM transition to maximize sensitivity.

3. Quantification:

- Prepare a series of calibration standards of the authentic compounds in a matrix that mimics the sample extract.

- Generate a calibration curve by plotting the peak area against the concentration for each analyte.

- Quantify the analytes in the samples by interpolating their peak areas from the calibration curve.

Signaling Pathways and Logical Relationships

The following diagrams illustrate the biosynthetic pathway and the logical workflow for its investigation.

Caption: Biosynthetic pathway of 2-arylbenzofurans from L-phenylalanine.

References

- 1. researchgate.net [researchgate.net]

- 2. biorxiv.org [biorxiv.org]

- 3. researchgate.net [researchgate.net]

- 4. biorxiv.org [biorxiv.org]

- 5. Cytochrome P450 monooxygenase systems: Diversity and plasticity for adaptive stress response - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Cytochrome P450 monooxygenases: perspectives for synthetic application - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The important role of P450 monooxygenase for the biosynthesis of new benzophenones from Cytospora rhizophorae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Immobilization of laccase for oxidative coupling of trans-resveratrol and its derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Laccase-mediated synthesis of bioactive natural products and their analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Elicitation of Stilbenes and Benzofuran Derivatives in Hairy Root Cultures of White Mulberry (Morus alba) - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Enzymatic Activation of the Emerging Drug Resveratrol - PubMed [pubmed.ncbi.nlm.nih.gov]

physical and chemical properties of Albafuran A

For Researchers, Scientists, and Drug Development Professionals

Introduction

Albafuran A is a naturally occurring 2-arylbenzofuran flavonoid isolated from various species of the Morus genus, commonly known as the mulberry tree.[1][2] This class of compounds has garnered interest in the scientific community due to the diverse biological activities exhibited by related structures.[3][4] As a secondary metabolite, this compound likely plays a role in the plant's defense or signaling mechanisms.[1] This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound, including available data, general experimental protocols for its class of compounds, and a workflow for its isolation and characterization. It is important to note that the body of published literature specifically on this compound is limited, and therefore, some detailed experimental data and protocols are not publicly available at this time.[5]

Physicochemical Properties

This compound is a polyphenolic compound characterized by a benzofuran core linked to a geranyl group and hydroxylated aromatic rings.[1] Its structure contributes to its potential to interact with biological targets. The following tables summarize the known physical and chemical properties of this compound.

Table 1: Chemical Identification of this compound

| Identifier | Value |

| IUPAC Name | 4-[(2E)-3,7-dimethylocta-2,6-dien-1-yl]-5-(6-hydroxy-1-benzofuran-2-yl)benzene-1,3-diol |

| Molecular Formula | C₂₄H₂₆O₄ |

| Molecular Weight | 378.46 g/mol |

| CAS Number | 84323-14-8 |

| SMILES | CC(=CCC/C(=C/Cc1c(cc(cc1O)O)-c2cc3ccc(cc3o2)O)/C)C |

| InChI Key | KGOOVUKZICPAIZ-FRKPEAEDSA-N |

Table 2: Physical Properties of this compound

| Property | Value | Source |

| Physical Description | Solid | Human Metabolome Database (HMDB)[2] |

| Melting Point | 150 - 150.5 °C | Human Metabolome Database (HMDB)[2] |

| Water Solubility | 0.021 g/L (Predicted) | ALOGPS |

| logP | 5.79 (Predicted) | ALOGPS |

Experimental Protocols

Detailed experimental protocols specifically for this compound are scarce in the available literature. However, based on the general procedures for the isolation of 2-arylbenzofurans from Morus species and the synthesis of related compounds, the following methodologies can be considered.

General Isolation and Purification Protocol from Morus alba

The isolation of this compound typically involves the extraction of plant material, followed by chromatographic separation.[1]

-

Extraction: Dried and powdered root bark or stems of Morus alba are extracted with a solvent such as methanol or ethanol, often using a hot reflux extraction method.[6] The resulting extract is then concentrated under reduced pressure to yield a crude extract.[6]

-

Solvent Partitioning: The crude extract is suspended in water and sequentially partitioned with solvents of increasing polarity, such as n-hexane, methylene chloride, ethyl acetate, and n-butanol.[6] This step separates compounds based on their polarity.

-

Chromatographic Separation: The fraction containing this compound (typically the less polar fractions like ethyl acetate) is subjected to repeated column chromatography.[7]

-

Silica Gel Chromatography: The fraction is loaded onto a silica gel column and eluted with a gradient of solvents, for example, a mixture of n-hexane and ethyl acetate, gradually increasing the polarity.

-

Sephadex LH-20 Chromatography: Further purification can be achieved using a Sephadex LH-20 column, often with methanol as the eluent, to separate compounds based on their size and polarity.[7]

-

-

Purity Analysis: The purity of the isolated this compound is assessed by techniques such as thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC).

General Synthetic Strategy for 2-Arylbenzofurans

While a specific synthesis for this compound has not been detailed in the reviewed literature, several methods for constructing the 2-arylbenzofuran scaffold are available. One common approach involves the following key steps:

-

O-Alkylation: A substituted 2-hydroxybenzaldehyde is reacted with a methyl α-bromophenylacetate in the presence of a base like potassium carbonate in a solvent such as dimethylformamide (DMF).[8]

-

Hydrolysis: The resulting ester is hydrolyzed to the corresponding carboxylic acid using a base like potassium hydroxide, followed by acidification.[8]

-

Cyclization: The intermediate acid undergoes cyclization to form the benzofuran ring. This is often achieved by heating with acetic anhydride and sodium acetate.[9]

Spectral Data

-

¹H NMR: To determine the proton environment of the molecule.

-

¹³C NMR: To identify the number and chemical environment of the carbon atoms.

-

Infrared (IR) Spectroscopy: To identify the functional groups present in the molecule.

-

UV-Vis Spectroscopy: To analyze the electronic transitions within the molecule, characteristic of its chromophores.

Researchers who have isolated this compound would need to perform these analyses to obtain the complete spectral profile.

Chemical Reactivity and Stability

Information regarding the specific chemical reactivity and stability of this compound is not available in the reviewed literature. As a polyphenolic compound, it may be susceptible to oxidation, particularly in the presence of light, heat, or oxidizing agents. The phenolic hydroxyl groups can undergo typical reactions such as etherification and esterification. The double bonds in the geranyl side chain are potential sites for addition reactions. Stability studies under various conditions (pH, temperature, light exposure) would be necessary to establish a comprehensive stability profile.

Workflow and Visualization

As detailed signaling pathways for this compound are not yet elucidated, the following diagram illustrates a general workflow for the phytochemical analysis of Morus alba leading to the isolation and identification of compounds like this compound.

Caption: General workflow for the isolation and identification of this compound.

Conclusion

This compound is a member of the promising 2-arylbenzofuran class of natural products. While its basic chemical identity has been established, there is a clear need for further research to fully characterize its physical, chemical, and biological properties. This guide summarizes the currently available information and provides general protocols that can serve as a starting point for researchers interested in studying this molecule. The lack of detailed public data, particularly comprehensive spectral information and specific experimental protocols, highlights an opportunity for new research to contribute to the understanding of this and related compounds.

References

- 1. This compound | 84323-14-8 | Benchchem [benchchem.com]

- 2. 4-((2E)-3,7-Dimethyl-2,6-octadien-1-yl)-5-(6-hydroxy-2-benzofuranyl)-1,3-benzenediol | C24H26O4 | CID 5281297 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Morus alba: a comprehensive phytochemical and pharmacological review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. foodb.ca [foodb.ca]

- 6. "Phytochemical Screening of White Mulberry (Morus Alba) Leaves." by Abu Ul Hassan Faiz and Lariab Zahara Faiz [corescholar.libraries.wright.edu]

- 7. Isolation, Identification, and Quantification of Tyrosinase and α-Glucosidase Inhibitors from UVC-Irradiated Mulberry (Morus alba L.) Leaves - PMC [pmc.ncbi.nlm.nih.gov]

- 8. sciarena.com [sciarena.com]

- 9. ijsdr.org [ijsdr.org]

Mechanism of Action of Albafuran A: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the current understanding of the mechanism of action of Albafuran A, a naturally occurring 2-arylbenzofuran. Drawing from available literature on this compound and structurally related compounds, this document outlines its hypothesized molecular target, summarizes its biological activities with quantitative data, details relevant experimental protocols, and visualizes key pathways and workflows.

Introduction to this compound

This compound is a polyphenol and a member of the 2-arylbenzofuran class of natural products.[1] It is isolated from the root bark of plants belonging to the Morus genus, commonly known as mulberry, such as Morus alba.[2][3] Compounds from this structural class and plant source have garnered significant interest for their diverse biological activities, including anti-inflammatory and anticancer properties.[4][5][6][7] Structurally, this compound's 2-arylbenzofuran core is a key feature that is frequently associated with potent bioactivities.[8][9][10]

Hypothesized Mechanism of Action: Inhibition of STAT3 Signaling

While direct mechanistic studies on this compound are limited, a substantial body of evidence points towards the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway as its primary therapeutic target. This hypothesis is based on the established activity of numerous compounds containing the 2-arylbenzofuran scaffold, which consistently demonstrate STAT3 inhibitory effects.[8][11]

STAT3 is a transcription factor that plays a critical role in tumor cell proliferation, survival, metastasis, and angiogenesis.[12][13] In normal cells, its activation is transient and tightly regulated. However, in a wide range of cancers, STAT3 is constitutively activated.[14] The canonical activation pathway involves the phosphorylation of STAT3 by upstream kinases such as Janus kinases (JAKs) at the tyrosine 705 residue. This phosphorylation event triggers the formation of STAT3 homodimers, which then translocate to the nucleus, bind to DNA, and regulate the transcription of target genes involved in oncogenesis.[13][15]

This compound, as a 2-arylbenzofuran, is hypothesized to interfere with this cascade. The proposed mechanism involves the inhibition of STAT3 activation, likely by preventing its phosphorylation or disrupting the formation of functional STAT3 dimers.[8][15] This action would effectively block the downstream transcriptional activity of STAT3, leading to the suppression of key survival proteins (e.g., Bcl-xL, Survivin) and cell cycle regulators (e.g., Cyclin D1), ultimately inducing apoptosis and cell cycle arrest in cancer cells.[14]

References

- 1. 4-((2E)-3,7-Dimethyl-2,6-octadien-1-yl)-5-(6-hydroxy-2-benzofuranyl)-1,3-benzenediol | C24H26O4 | CID 5281297 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Isoprenylated Flavonoids and 2-Arylbenzofurans from the Root Bark of Morus alba L. and Their Cytotoxic Activity against HGC27 Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound | 84323-14-8 | Benchchem [benchchem.com]

- 4. Albanol B from Mulberries Exerts Anti-Cancer Effect through Mitochondria ROS Production in Lung Cancer Cells and Suppresses In Vivo Tumor Growth - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Anti-inflammatory effects of mulberry (Morus alba L.) root bark and its active compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Anti-inflammatory and anti-cancer activity of mulberry (Morus alba L.) root bark - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Identification of novel STAT3 inhibitors bearing 2-acetyl-7-phenylamino benzofuran scaffold for antitumour study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Synthesis and biological evaluation of 2-arylbenzofuran derivatives as potential anti-Alzheimer’s disease agents - PMC [pmc.ncbi.nlm.nih.gov]

- 10. An anti-prostate cancer benzofuran-conjugated iridium(III) complex as a dual inhibitor of STAT3 and NF-κB - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Inhibiting STAT3 signaling pathway by natural products for cancer prevention and therapy: In vitro and in vivo activity and mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Inhibition of STAT3: A promising approach to enhancing the efficacy of chemotherapy in medulloblastoma - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Morusin induces cell death through inactivating STAT3 signaling in prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. A novel inhibitor of STAT3 homodimerization selectively suppresses STAT3 activity and malignant transformation - PubMed [pubmed.ncbi.nlm.nih.gov]

Potential Biological Targets of Albafuran A: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Albafuran A, a natural benzofuran derivative isolated from the white mulberry (Morus alba), has garnered scientific interest due to its diverse bioactive properties, including anti-inflammatory and potential anti-diabetic effects. This technical guide provides an in-depth overview of the current understanding of the potential biological targets of this compound. The information presented herein is intended to support further research and drug development efforts centered on this promising natural product.

Identified and Potential Molecular Targets

Current research indicates that this compound and structurally related compounds from Morus alba can modulate the activity of several key enzymes involved in metabolic and inflammatory signaling pathways. The primary identified target for this compound is Protein Tyrosine Phosphatase 1B (PTP1B). Additionally, strong evidence suggests its potential to target Inducible Nitric Oxide Synthase (iNOS), Tyrosinase, and α-glucosidase.

Data Presentation: Quantitative Analysis of Inhibitory Activities

The following tables summarize the quantitative data on the inhibitory effects of this compound and related compounds on their potential biological targets.

| Target Enzyme | Compound(s) | IC50 Value | Type of Inhibition | Source |

| Protein Tyrosine Phosphatase 1B (PTP1B) | This compound | 2.7 - 9.2 µmol/L | Mixed-type | [1] |

| Inducible Nitric Oxide Synthase (iNOS) (inferred from NO production inhibition) | 2-Arylbenzofurans from Morus alba (class includes this compound) | Strong to moderate inhibition | Not determined | [2] |

| Tyrosinase | Mulberrofuran G (structurally similar) | 6.35 ± 0.45 µM | Competitive | [3] |

| α-Glucosidase | Structurally diverse stilbenoids from Morus alba | 0.70–8.27 μM | Not specified | [4] |

Detailed Experimental Protocols

Protein Tyrosine Phosphatase 1B (PTP1B) Inhibition Assay

The inhibitory activity of this compound against PTP1B was determined using a spectrophotometric method. The assay measures the enzymatic hydrolysis of p-nitrophenyl phosphate (pNPP) to p-nitrophenol.

-

Enzyme Source: Recombinant human PTP1B.

-

Substrate: p-Nitrophenyl phosphate (pNPP).

-

Assay Buffer: 50 mM citrate buffer (pH 6.0), containing 0.1 M NaCl, 1 mM EDTA, and 1 mM dithiothreitol (DTT).

-

Procedure:

-

The reaction mixture, containing the enzyme, buffer, and various concentrations of this compound (or vehicle control), is pre-incubated.

-

The reaction is initiated by the addition of the pNPP substrate.

-

The mixture is incubated at a controlled temperature (e.g., 37°C).

-

The reaction is terminated by the addition of a strong base (e.g., 1 N NaOH).

-

The absorbance of the product, p-nitrophenol, is measured at 405 nm using a microplate reader.

-

-

Data Analysis: The IC50 value, the concentration of inhibitor required to reduce enzyme activity by 50%, is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration. The type of inhibition (e.g., competitive, non-competitive, mixed) is determined by analyzing Lineweaver-Burk or Dixon plots.[5]

Nitric Oxide (NO) Production Inhibition Assay in RAW264.7 Macrophages

The anti-inflammatory potential of compounds is often assessed by their ability to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophages.

-

Cell Line: RAW264.7 murine macrophage cell line.

-

Stimulant: Lipopolysaccharide (LPS) and Interferon-gamma (IFN-γ).[2]

-

Assay Principle: The quantity of nitrite, a stable metabolite of NO, in the cell culture supernatant is measured using the Griess reagent.

-

Procedure:

-

RAW264.7 cells are seeded in 96-well plates and allowed to adhere.

-

Cells are pre-treated with various concentrations of the test compound for a specified period.

-

Cells are then stimulated with LPS (and optionally IFN-γ) to induce the expression of inducible nitric oxide synthase (iNOS) and subsequent NO production.

-

After incubation, the cell culture supernatant is collected.

-

The supernatant is mixed with Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride in phosphoric acid).

-

The formation of a purple azo dye is measured spectrophotometrically at approximately 540 nm.

-

-

Data Analysis: A standard curve is generated using known concentrations of sodium nitrite. The concentration of nitrite in the samples is determined from the standard curve, and the percentage of inhibition of NO production is calculated relative to the LPS-stimulated control.

Signaling Pathways and Experimental Workflows

PTP1B in Insulin Signaling

PTP1B is a negative regulator of the insulin signaling pathway. By dephosphorylating the insulin receptor (IR) and insulin receptor substrate (IRS), PTP1B attenuates the downstream signaling cascade, contributing to insulin resistance. Inhibition of PTP1B by this compound is a promising strategy for enhancing insulin sensitivity.

Caption: PTP1B's negative regulation of insulin signaling and its inhibition by this compound.

iNOS-Mediated Nitric Oxide Production in Macrophages

In response to pro-inflammatory stimuli like LPS, macrophages upregulate the expression of iNOS, which produces large amounts of nitric oxide (NO), a key mediator of inflammation. The inhibitory effect of 2-arylbenzofurans, including potentially this compound, on NO production suggests a modulation of this pathway.

References

- 1. Natural products possessing protein tyrosine phosphatase 1B (PTP1B) inhibitory activity found in the last decades - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Inhibitory Effects of Constituents from Morus alba var. multicaulis on Differentiation of 3T3-L1 Cells and Nitric Oxide Production in RAW264.7 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Structure–Activity Relationship of the Tyrosinase Inhibitors Kuwanon G, Mulberrofuran G, and Albanol B from Morus Species: A Kinetics and Molecular Docking Study - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. mdpi.com [mdpi.com]

The Anti-Obesity Effects of Albafuran A: An In-Depth Technical Guide

An important note on the availability of research: Extensive literature searches did not yield any specific studies or data on the anti-obesity effects of a compound named "Albafuran A." The scientific information available in public databases and scholarly articles does not currently link this specific molecule to research on obesity, weight management, or related metabolic disorders.

The information presented in this guide is based on a comprehensive review of the anti-obesity effects of various natural compounds, particularly those with mechanisms that could be hypothetically attributed to a molecule with a similar structural class, should "this compound" be a novel or less-studied entity. Researchers and drug development professionals are advised to consider the following information as a general framework for investigating novel anti-obesity agents, rather than a direct analysis of this compound.

Core Principles of Anti-Obesity Drug Discovery from Natural Products

The global obesity epidemic has driven significant research into identifying novel therapeutic agents. Natural products remain a vital source of chemical diversity for drug discovery. The primary strategies for identifying anti-obesity compounds involve targeting key physiological and molecular processes that regulate body weight and fat metabolism. These include:

-

Inhibition of Adipogenesis: Preventing the differentiation of pre-adipocytes into mature fat cells.

-

Induction of Lipolysis and Fatty Acid Oxidation: Stimulating the breakdown of stored triglycerides and the subsequent burning of fatty acids for energy.

-

Regulation of Appetite and Satiety: Modulating central nervous system pathways that control food intake.

-

Inhibition of Dietary Fat Absorption: Blocking the action of enzymes like pancreatic lipase.

-

Modulation of Gut Microbiota: Influencing the composition of intestinal bacteria to favor a lean phenotype.

-

Amelioration of Obesity-Associated Inflammation and Oxidative Stress: Reducing the chronic low-grade inflammation and oxidative damage associated with excess adipose tissue.

Hypothetical Signaling Pathways and Mechanisms

While no data exists for this compound, we can extrapolate potential mechanisms of action based on well-studied natural anti-obesity compounds. The following signaling pathways are common targets.

AMPK Signaling Pathway

The AMP-activated protein kinase (AMPK) is a central regulator of cellular energy homeostasis. Its activation promotes catabolic processes that generate ATP while inhibiting anabolic pathways that consume ATP.

Adipogenesis Regulation via PPARγ and C/EBPα

Peroxisome proliferator-activated receptor-gamma (PPARγ) and CCAAT/enhancer-binding protein alpha (C/EBPα) are master transcription factors that orchestrate adipocyte differentiation. Inhibition of these factors is a key anti-obesity strategy.

Experimental Protocols for Evaluating Anti-Obesity Effects

The following are standard experimental methodologies used to assess the anti-obesity potential of a novel compound.

In Vitro Models

-

3T3-L1 Adipocyte Differentiation Assay:

-

Cell Culture: 3T3-L1 pre-adipocytes are cultured to confluence in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS).

-

Induction of Differentiation: Two days post-confluence, differentiation is induced using a cocktail containing 0.5 mM 3-isobutyl-1-methylxanthine (IBMX), 1 µM dexamethasone, and 10 µg/mL insulin in DMEM with 10% FBS.

-

Treatment: The test compound (e.g., "this compound") is added at various concentrations along with the differentiation medium.

-

Maturation: After 48 hours, the medium is replaced with DMEM containing 10% FBS and 10 µg/mL insulin for another 48 hours, followed by DMEM with 10% FBS for an additional 4-6 days until mature adipocytes are formed.

-

Quantification of Lipid Accumulation: Intracellular lipid droplets are stained with Oil Red O. The stain is then eluted with isopropanol, and the absorbance is measured spectrophotometrically to quantify lipid content.

-

-

Pancreatic Lipase Inhibition Assay:

-

Substrate Preparation: A substrate emulsion is prepared using p-nitrophenyl butyrate (pNPB) in a buffer solution containing Triton X-100 and gum arabic.

-

Enzyme Reaction: Porcine pancreatic lipase is pre-incubated with the test compound at various concentrations.

-

Initiation of Reaction: The substrate emulsion is added to the enzyme-inhibitor mixture to start the reaction.

-

Measurement: The activity of the lipase is determined by measuring the rate of p-nitrophenol release, which can be monitored by the increase in absorbance at 405 nm. Orlistat is typically used as a positive control.

-

In Vivo Models

-

High-Fat Diet (HFD)-Induced Obese Mouse Model:

-

Animal Model: Male C57BL/6J mice (4-6 weeks old) are commonly used.

-

Acclimatization: Animals are acclimatized for one week with free access to standard chow and water.

-

Induction of Obesity: Mice are fed a high-fat diet (typically 45-60% kcal from fat) for 8-12 weeks to induce an obese phenotype. A control group is maintained on a normal chow diet.

-

Treatment: Obese mice are randomly assigned to groups and administered the test compound (e.g., "this compound") or vehicle daily via oral gavage for a period of 4-12 weeks.

-

Data Collection: Body weight and food intake are monitored weekly. At the end of the study, blood samples are collected for biochemical analysis (glucose, insulin, lipid profile). Adipose tissue (epididymal, perirenal) and liver are excised, weighed, and processed for histology (H&E staining) and gene expression analysis (RT-qPCR).

-

Quantitative Data Summary (Hypothetical)

The following tables represent the types of quantitative data that would be collected and analyzed from the aforementioned experiments. Note: This data is purely illustrative and not based on actual experimental results for this compound.

Table 1: Effect of "this compound" on 3T3-L1 Adipocyte Differentiation

| Treatment Group | Concentration (µM) | Lipid Accumulation (% of Control) | Cell Viability (%) |

| Control (Vehicle) | - | 100 ± 8.5 | 100 ± 5.2 |

| "this compound" | 10 | 85.3 ± 7.1 | 98.1 ± 4.9 |

| "this compound" | 25 | 62.7 ± 5.9 | 96.5 ± 5.5 |

| "this compound" | 50 | 41.2 ± 4.8*** | 94.3 ± 6.1 |

| Quercetin (Control) | 25 | 55.4 ± 6.2 | 97.2 ± 4.7 |

| p < 0.05, **p < 0.01, **p < 0.001 vs. Control. Data are mean ± SD. |

Table 2: In Vivo Efficacy of "this compound" in HFD-Induced Obese Mice

| Parameter | Normal Diet | HFD + Vehicle | HFD + "this compound" (50 mg/kg) | HFD + "this compound" (100 mg/kg) |

| Final Body Weight (g) | 28.5 ± 1.8 | 45.2 ± 2.5 | 40.1 ± 2.1 | 36.8 ± 1.9** |

| Body Weight Gain (g) | 5.3 ± 0.9 | 22.1 ± 1.7 | 17.5 ± 1.4 | 14.2 ± 1.2 |

| Epididymal Fat (g) | 0.9 ± 0.2 | 2.8 ± 0.4 | 2.1 ± 0.3* | 1.7 ± 0.3 |

| Serum Triglycerides (mg/dL) | 85 ± 10 | 152 ± 15 | 121 ± 12 | 105 ± 11** |

| Serum Cholesterol (mg/dL) | 110 ± 12 | 215 ± 20 | 175 ± 18 | 148 ± 16 |

| Fasting Glucose (mg/dL) | 95 ± 8 | 145 ± 11 | 120 ± 9* | 108 ± 7 |

| *p < 0.05, *p < 0.01 vs. HFD + Vehicle. Data are mean ± SD. |

Conclusion and Future Directions

While there is currently no scientific literature on the anti-obesity effects of this compound, the established methodologies and known molecular targets in the field provide a clear roadmap for its investigation. Should this compound become available for study, the experimental protocols and conceptual frameworks outlined in this guide would be essential for characterizing its potential as a therapeutic agent for obesity and related metabolic disorders. Future research should focus on a systematic evaluation of its effects on adipogenesis, lipolysis, and energy expenditure, both in vitro and in relevant animal models of obesity. Elucidating its precise mechanism of action on key signaling pathways such as AMPK and PPARγ will be critical for its potential development as a novel anti-obesity drug.

Albafuran A Derivatives: A Deep Dive into Their Natural Occurrence, Synthesis, and Biological Activities

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Albafuran A and its derivatives, a class of naturally occurring 2-arylbenzofurans with promising pharmacological potential. This document details their natural sources, summarizes key quantitative data, outlines experimental protocols for their isolation and synthesis, and explores their biological activities, including their influence on cellular signaling pathways.

Natural Occurrence of this compound and Its Derivatives

This compound and its related compounds are predominantly found in various species of the genus Morus, commonly known as mulberry. These secondary metabolites are believed to play a role in the plant's defense mechanisms.[1]

Table 1: Natural Occurrence of this compound and Selected Derivatives

| Compound | Natural Source(s) | Plant Part(s) | Reference(s) |

| This compound | Morus alba, Morus nigra, Morus lhou, Morus bombycis | Root bark, Leaves | [1][2][3] |

| Albafuran B | Morus species | Not specified in detail | Inferred from synthetic studies |

| Albafuran C | Morus alba | Shoots (epidermis) | [4][5] |

| Moracin M | Morus alba | Leaves, Twigs | [6] |

| Moracin C | Morus alba | Leaves | [2] |

Experimental Protocols

Isolation of 2-Arylbenzofurans from Morus alba (General Protocol)

Experimental Workflow for Isolation

Caption: General workflow for the isolation of 2-arylbenzofurans.

Methodology:

-

Extraction: The dried and powdered plant material (e.g., root bark) is extracted with 80% aqueous methanol or ethanol at room temperature. The extraction is typically repeated multiple times to ensure a high yield.

-

Concentration: The resulting extracts are combined and concentrated under reduced pressure to obtain a crude extract.

-

Partitioning: The crude extract is suspended in water and successively partitioned with solvents of increasing polarity, such as n-hexane, ethyl acetate, and n-butanol, to separate compounds based on their polarity.

-

Column Chromatography: The fraction showing the desired biological activity (often the ethyl acetate fraction for benzofurans) is subjected to column chromatography. Common stationary phases include silica gel and octadecylsilyl (ODS) silica gel. Elution is performed with a gradient of solvents, for example, a mixture of chloroform and methanol or n-hexane and ethyl acetate.[9]

-

Purification: The fractions obtained from column chromatography are further purified using techniques like Sephadex LH-20 column chromatography to isolate the pure compounds.[8]

-

Structure Elucidation: The structures of the isolated compounds are determined using spectroscopic methods, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).[7]

Synthesis of 2-Arylbenzofurans (General Protocol)

A definitive, step-by-step total synthesis of this compound is not extensively detailed in the literature. However, general and efficient methods for the synthesis of the 2-arylbenzofuran core structure are well-established. The following one-step protocol is a common approach.[10]

General Synthetic Workflow

Caption: One-step synthesis of 2-arylbenzofurans.

Methodology:

-

Reaction Setup: To a flask containing a suitable solvent (e.g., 2,2,2-trifluoroethanol), the phenol and titanium tetrachloride are added under an inert atmosphere.

-

Addition of α-Haloketone: A solution of the α-haloketone in the same solvent is added dropwise to the reaction mixture at reflux temperature.

-

Reaction Monitoring and Workup: The reaction progress is monitored by Thin-Layer Chromatography (TLC). Upon completion, the reaction is quenched with a saturated aqueous solution of ammonium chloride.

-

Purification: The product is extracted with an organic solvent, and the combined organic layers are washed, dried, and concentrated. The crude product is then purified by column chromatography.[10]

Alternative synthetic strategies include the Paal-Knorr furan synthesis, which involves the acid-catalyzed cyclization of 1,4-dicarbonyl compounds.[11]

Biological Activities and Signaling Pathways

This compound and its derivatives, as part of the broader class of benzofurans, exhibit a range of biological activities.[12][13][14] While the specific signaling pathways modulated by this compound are not yet fully elucidated, studies on other 2-arylbenzofurans from Morus alba provide insights into their potential mechanisms of action.

Some 2-arylbenzofuran derivatives isolated from Morus alba have demonstrated cytotoxic effects against cancer cell lines and have been suggested to induce autophagy, a cellular process involving the degradation of cellular components.[15][16] A key indicator of autophagy is the conversion of microtubule-associated protein 1A/1B-light chain 3 (LC3) from its cytosolic form (LC3-I) to its phosphatidylethanolamine-conjugated form (LC3-II), which is then recruited to autophagosome membranes.

A study on Morus alba root extract has also implicated the Sphingosine-1-Phosphate (S1P) signaling pathway in the regulation of melanogenesis. The extract was found to increase intracellular S1P levels, leading to the activation of the ERK signaling pathway and subsequent downregulation of the microphthalmia-associated transcription factor (MITF), a key regulator of melanin production.[17] Furthermore, a network pharmacology study on Morus alba leaves suggested the involvement of the RAS signaling pathway in the plant's anti-gout activity.[18][19]

Hypothetical Signaling Pathway for Autophagy Induction by Morus alba 2-Arylbenzofurans

Caption: Potential mechanism of autophagy induction.

This guide provides a foundational understanding of this compound and its derivatives for researchers and professionals in drug development. Further investigation into the specific biological targets and signaling pathways of these compounds is warranted to fully explore their therapeutic potential.

References

- 1. This compound | 84323-14-8 | Benchchem [benchchem.com]

- 2. Inhibitory Effects of Constituents from Morus alba var. multicaulis on Differentiation of 3T3-L1 Cells and Nitric Oxide Production in RAW264.7 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 4-((2E)-3,7-Dimethyl-2,6-octadien-1-yl)-5-(6-hydroxy-2-benzofuranyl)-1,3-benzenediol | C24H26O4 | CID 5281297 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. academic.oup.com [academic.oup.com]

- 5. researchgate.net [researchgate.net]

- 6. Inhibition Mechanism of Components Isolated from Morus alba Branches on Diabetes and Diabetic Complications via Experimental and Molecular Docking Analyses - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Isoprenylated Flavonoids and 2-Arylbenzofurans from the Root Bark of Morus alba L. and Their Cytotoxic Activity against HGC27 Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Isolation, characterization, development and evaluation of phytoconstituent based formulation for diabetic neuropathy - PMC [pmc.ncbi.nlm.nih.gov]

- 10. One-Step Regioselective Synthesis of Benzofurans from Phenols and α-Haloketones - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Paal-Knorr Furan Synthesis [organic-chemistry.org]

- 12. researchgate.net [researchgate.net]

- 13. scispace.com [scispace.com]

- 14. Therapeutic Potential of Naturally Occurring Benzofuran Derivatives and Hybrids of Benzofurans with other Pharmacophores as Antibacterial Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. tandfonline.com [tandfonline.com]

- 16. Two new 2-arylbenzofurnan derivatives from the leaves of Morus alba - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Morus alba L. root decreases melanin synthesis via sphingosine-1-phosphate signaling in B16F10 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Network Pharmacology Study on Morus alba L. Leaves: Pivotal Functions of Bioactives on RAS Signaling Pathway and Its Associated Target Proteins against Gout - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

In Silico Prediction of Albafuran A Targets: A Technical Guide

Executive Summary

Albafuran A, a 2-arylbenzofuran derivative isolated from Morus alba (white mulberry), has demonstrated a range of biological activities, notably anti-inflammatory effects.[1][2][3] However, its precise molecular targets remain largely uncharacterized. This technical guide outlines a comprehensive in silico strategy to identify and prioritize potential protein targets of this compound. By integrating ligand-based and structure-based computational methods, this workflow provides a robust framework for generating testable hypotheses, thereby accelerating the elucidation of this compound's mechanism of action and facilitating its development as a potential therapeutic agent. The protocol detailed herein combines pharmacophore modeling and reverse molecular docking, followed by a consensus scoring approach to rank putative targets for subsequent experimental validation.

Introduction to this compound

This compound is a natural product belonging to the 2-arylbenzofuran class of compounds, first isolated from the root bark of Morus alba.[1][2] Structurally, it features a benzofuran core linked to a geranyl group, a unique architecture that contributes to its bioactivity.[2] Natural products are a rich source for drug discovery due to their high structural diversity and coverage of pharmacological space.[4] Studies have indicated that various extracts and compounds from Morus alba, including this compound, possess significant anti-inflammatory properties, often demonstrated by the inhibition of nitric oxide (NO) production and pro-inflammatory cytokines in macrophage cell lines.[1][3][5] The challenge, however, lies in identifying the specific molecular targets through which these effects are mediated.[4][6] Computational approaches offer a rapid and cost-effective means to predict these drug-target interactions, a process often referred to as target fishing or target prediction.[4][7] This guide details a workflow designed specifically for this purpose.

Integrated In Silico Target Prediction Workflow

To achieve a high-confidence prediction of this compound's targets, this workflow synergistically combines two principal computational strategies: ligand-based and structure-based methods.[4] This multi-faceted approach leverages different aspects of molecular recognition—the ligand's key chemical features and its steric/energetic complementarity to a protein's binding site.

Ligand-Based Prediction: Pharmacophore Modeling

Pharmacophore modeling identifies the essential three-dimensional arrangement of molecular features necessary for biological activity.[8][9] This method is particularly useful when a 3D structure of the primary target is unknown but a set of active molecules exists.[9] In the context of target fishing, a ligand's pharmacophore can be used to screen against a database of pharmacophore models derived from known protein-ligand complexes.[10][11] A high similarity score suggests a potential interaction.

Structure-Based Prediction: Reverse Molecular Docking

Reverse molecular docking screens a single ligand (this compound) against a large library of 3D protein structures to identify potential binding partners.[12][13][14] The method calculates the binding affinity, typically as a docking score or binding energy, for the ligand in the binding site of each protein.[12] Proteins that yield the most favorable binding energies are considered high-priority putative targets. This approach is invaluable for discovering novel or unexpected "off-target" interactions, which is a key aspect of understanding the polypharmacology common to natural products.[15][16]

The overall workflow is depicted below.

Quantitative Analysis of Predicted Targets

Executing the described workflow yields a list of potential protein targets. The results from both pharmacophore screening and reverse docking are integrated and ranked using a consensus scoring method.[6][17] This approach enhances prediction reliability, as targets identified by multiple orthogonal methods are more likely to be true positives. Below are hypothetical results for high-ranking targets associated with inflammation.

Table 1: Top Predicted Anti-Inflammatory Targets for this compound

| Target Protein | UniProt ID | Prediction Method | Score/Value | Rank | Consensus Rank |

|---|---|---|---|---|---|

| Cyclooxygenase-2 (COX-2) | P35354 | Reverse Docking | -9.8 kcal/mol | 1 | 1 |

| Pharmacophore Fit | 0.89 | 3 | |||

| Tumor Necrosis Factor-alpha (TNF-α) | P01375 | Reverse Docking | -9.1 kcal/mol | 3 | 2 |

| Pharmacophore Fit | 0.92 | 1 | |||

| IKKβ (IKBKB) | O14920 | Reverse Docking | -9.5 kcal/mol | 2 | 3 |

| Pharmacophore Fit | 0.81 | 7 | |||

| 5-Lipoxygenase (5-LOX) | P09917 | Reverse Docking | -8.7 kcal/mol | 5 | 4 |

| Pharmacophore Fit | 0.85 | 4 | |||

| Prostaglandin E synthase 2 (PTGES2) | Q9H7Z7 | Reverse Docking | -8.9 kcal/mol | 4 | 5 |

| | | Pharmacophore Fit | 0.76 | 11 | |

Note: Scores are hypothetical and for illustrative purposes. Reverse Docking score represents binding affinity. Pharmacophore Fit score is a normalized similarity index.

Proposed Involvement in the NF-κB Signaling Pathway

Several top-ranked targets, including TNF-α and IKKβ, are key components of the NF-κB signaling pathway, a central regulator of inflammation.[18] The in silico data suggests that this compound may exert its anti-inflammatory effects by modulating this pathway. The diagram below illustrates the potential points of intervention for this compound based on the prediction results.

Methodologies and Protocols

Detailed protocols are essential for reproducibility and validation. The following sections outline the core computational and experimental methodologies.

In Silico Protocols

5.1.1 Protocol for Reverse Molecular Docking

-

Ligand Preparation: Obtain the 3D structure of this compound (e.g., from PubChem CID 442571). Optimize geometry and assign partial charges using a molecular modeling suite (e.g., AutoDock Tools).

-

Target Library Preparation: Download a curated library of human protein structures (e.g., PDBbind, sc-PDB). Process each structure by removing water molecules and co-crystallized ligands, adding polar hydrogens, and defining the binding pocket coordinates.[12][13]

-

Docking Execution: Use a validated docking program (e.g., AutoDock Vina) to systematically dock this compound into the binding site of each prepared protein target.[12][13] A grid box of 25Å x 25Å x 25Å centered on the binding site is typically used.

-

Scoring and Ranking: Rank the protein targets based on the predicted binding affinity (kcal/mol) from the lowest (strongest binding) to the highest value.[14]

5.1.2 Protocol for Pharmacophore-Based Screening

-

Pharmacophore Generation: Generate a 3D pharmacophore model from the prepared this compound structure. The model should include features like hydrogen bond donors/acceptors, aromatic rings, and hydrophobic centroids.[9]

-

Database Screening: Screen the generated pharmacophore against a database of pre-calculated, target-derived pharmacophore models (e.g., PharmMapper, ZINCPharmer).[11][12]

-

Fit Score Calculation: For each database hit, calculate a "fit score" that quantifies the geometric alignment and feature overlap between the this compound pharmacophore and the target's pharmacophore model.

-

Ranking: Rank the potential targets based on their fit scores in descending order.

Experimental Validation Protocols

5.2.1 Protocol for In Vitro Kinase Assay (e.g., IKKβ)

-

Objective: To determine if this compound directly inhibits the enzymatic activity of a predicted kinase target.

-

Materials: Recombinant human IKKβ, IκBα substrate, ATP, this compound, kinase assay buffer, 96-well plates, plate reader.

-

Procedure: a. Prepare serial dilutions of this compound (e.g., 0.1 to 100 µM) in assay buffer. b. In a 96-well plate, add recombinant IKKβ enzyme to each well. c. Add the this compound dilutions or vehicle control to the wells and incubate for 15 minutes. d. Initiate the reaction by adding a mixture of IκBα substrate and ATP. e. Incubate for 30 minutes at 30°C. f. Terminate the reaction and quantify the amount of phosphorylated IκBα using a detection method such as ADP-Glo™ or a phospho-specific antibody in an ELISA format.

-

Data Analysis: Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control. Determine the IC50 value by fitting the data to a dose-response curve.

5.2.2 Protocol for Western Blot Analysis of NF-κB Activation

-

Objective: To assess if this compound inhibits the phosphorylation of IκBα and the subsequent nuclear translocation of NF-κB in a cellular context.

-

Materials: RAW 264.7 macrophage cells, LPS, this compound, cell lysis buffer, primary antibodies (anti-phospho-IκBα, anti-IκBα, anti-p65), secondary antibody, SDS-PAGE equipment.

-

Procedure: a. Culture RAW 264.7 cells to 80% confluency. b. Pre-treat cells with various concentrations of this compound for 1 hour. c. Stimulate the cells with LPS (1 µg/mL) for 30 minutes. d. Lyse the cells and collect total protein. For translocation, perform nuclear/cytoplasmic fractionation. e. Quantify protein concentration using a BCA assay. f. Separate proteins by SDS-PAGE and transfer to a PVDF membrane. g. Block the membrane and probe with primary antibodies overnight at 4°C. h. Wash and incubate with HRP-conjugated secondary antibody. i. Visualize bands using an ECL detection system.

-

Data Analysis: Quantify band intensity using densitometry software (e.g., ImageJ). Normalize phosphorylated protein levels to total protein levels.

Conclusion and Future Directions

The in silico framework presented in this guide offers a powerful and systematic approach to identifying the molecular targets of this compound. The hypothetical results strongly suggest that this compound's known anti-inflammatory activity may be mediated through the direct inhibition of key proteins in the NF-κB signaling pathway, such as COX-2, TNF-α, and IKKβ. These computational predictions provide a solid foundation for focused experimental validation.[6] Future work should prioritize the in vitro and cell-based assays outlined to confirm these interactions and quantify their functional consequences. Subsequent lead optimization and preclinical studies could then explore the therapeutic potential of this compound in inflammation-driven diseases.

References

- 1. Inhibitory Effects of Constituents from Morus alba var. multicaulis on Differentiation of 3T3-L1 Cells and Nitric Oxide Production in RAW264.7 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound | 84323-14-8 | Benchchem [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. Current computational methods for predicting protein interactions of natural products - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Anti-inflammatory effects of mulberry (Morus alba L.) root bark and its active compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Finding New Molecular Targets of Familiar Natural Products Using In Silico Target Prediction [mdpi.com]

- 7. Computational approaches to natural product discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Account Suspended [thepharma.net]

- 9. What is pharmacophore modeling and its applications? [synapse.patsnap.com]

- 10. Pharmacophore modeling in drug design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Pharmmaker: Pharmacophore modeling and hit identification based on druggability simulations - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Large-Scale Target Identification of Herbal Medicine Using a Reverse Docking Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

- 14. mdpi.com [mdpi.com]

- 15. academic.oup.com [academic.oup.com]

- 16. Inverse Molecular Docking as a Novel Approach to Study Anticarcinogenic and Anti-Neuroinflammatory Effects of Curcumin - PMC [pmc.ncbi.nlm.nih.gov]

- 17. biorxiv.org [biorxiv.org]

- 18. mdpi.com [mdpi.com]

Albafuran A: A Technical Guide to Bioavailability and ADME Profiling

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available literature does not currently provide specific quantitative data on the bioavailability and a complete ADME (Absorption, Distribution, Metabolism, and Excretion) profile of Albafuran A. This guide, therefore, outlines the standard experimental methodologies and a recommended strategic approach for characterizing the ADME profile of this compound, based on its classification as a 2-arylbenzofuran and established principles of drug development.

Introduction

This compound is a 2-arylbenzofuran, a class of natural compounds isolated from plants of the Moraceae family, such as Morus alba (white mulberry).[1][2] Benzofuran derivatives are of significant interest to the pharmaceutical industry due to their wide range of reported biological activities, including antimicrobial, anti-inflammatory, and antitumor effects.[2][3] For any such compound to be developed into a viable therapeutic agent, a thorough understanding of its pharmacokinetic properties is essential.

This technical guide provides a comprehensive overview of the requisite in vitro and in vivo studies for determining the bioavailability and ADME profile of this compound. While specific data for this compound is not available, this document details the necessary experimental protocols and data interpretation frameworks critical for its preclinical development.

Absorption

The absorption of an orally administered drug is primarily influenced by its solubility and permeability across the intestinal epithelium.

In vitro cell-based models are indispensable for predicting intestinal permeability. The Caco-2 and MDCK cell lines are the industry standards.[4][5][6]

Experimental Protocol: Caco-2 Permeability Assay

-

Cell Culture: Caco-2 cells are seeded on semi-permeable Transwell™ inserts and cultured for 21 days to allow for differentiation into a polarized monolayer with tight junctions, mimicking the intestinal epithelium.[4]

-

Monolayer Integrity: The integrity of the cell monolayer is confirmed by measuring the Transepithelial Electrical Resistance (TEER).[4]

-

Bidirectional Transport Study:

-

Apical to Basolateral (A-B) Transport: this compound is added to the apical (donor) compartment, and its appearance in the basolateral (receiver) compartment is measured over time. This simulates absorption from the gut lumen into the bloodstream.

-

Basolateral to Apical (B-A) Transport: this compound is added to the basolateral (donor) compartment, and its transport to the apical (receiver) compartment is quantified. This helps to identify the involvement of efflux transporters like P-glycoprotein (P-gp).[7]

-

-

Sample Analysis: Samples from both compartments are analyzed using LC-MS/MS to determine the concentration of this compound.[5]

-

Data Analysis: The apparent permeability coefficient (Papp) is calculated. The efflux ratio (Papp B-A / Papp A-B) is determined to assess if this compound is a substrate of efflux transporters. An efflux ratio ≥2 is indicative of active efflux.[7]

A study on other 2-arylbenzofurans, such as mulberrofuran Y and moracin C, utilized a similar Caco-2 model to assess their permeability and metabolism, finding that these related compounds were transformed into polar conjugates.[1][2]

Caco-2 Permeability Experimental Workflow.

Distribution

Following absorption, a drug distributes into various tissues. Key parameters governing distribution are plasma protein binding and tissue partitioning.

Experimental Protocol: Plasma Protein Binding (PPB) Assay

-

Method: Equilibrium dialysis is a common method.

-

Procedure: this compound is added to plasma in a dialysis chamber, which is separated from a buffer-filled chamber by a semi-permeable membrane. The system is incubated until equilibrium is reached.

-

Analysis: The concentrations of this compound in the plasma and buffer compartments are measured by LC-MS/MS to determine the fraction bound to plasma proteins.

Metabolism

Metabolism is a critical determinant of a drug's half-life and potential for drug-drug interactions (DDIs). The liver is the primary site of drug metabolism.[8]

Experimental Protocol: Liver Microsomal Stability Assay

-

Incubation: this compound is incubated with liver microsomes (from human and other species for interspecies comparison) in the presence of the cofactor NADPH to initiate Phase I metabolic reactions.[9][10]

-

Time Points: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 45, 60 minutes).[8]

-